An In-depth Technical Guide to (4-((2-Ethylhexyl)oxy)phenyl)boronic acid: Structure, Properties, and Applications in Modern Organic Synthesis
An In-depth Technical Guide to (4-((2-Ethylhexyl)oxy)phenyl)boronic acid: Structure, Properties, and Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-((2-Ethylhexyl)oxy)phenyl)boronic acid is a versatile organic compound that belongs to the extensive family of phenylboronic acids. These compounds are characterized by a phenyl ring to which a boronic acid functional group (-B(OH)₂) is attached. The specific molecule under consideration is further functionalized with a 2-ethylhexyloxy group at the para position of the phenyl ring. This structural feature imparts unique solubility and reactivity properties, making it a valuable building block in various fields of chemical research, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, properties, and key applications of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid, with a focus on insights relevant to professionals in drug discovery and development.
Chemical Structure and Molecular Properties
The fundamental characteristics of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid are rooted in its molecular structure. Understanding this structure is paramount to appreciating its chemical behavior and potential applications.
Molecular Structure
The chemical structure of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid is depicted below. It consists of a central benzene ring substituted with two groups in a para orientation (at positions 1 and 4):
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A boronic acid group (-B(OH)₂): This functional group is the cornerstone of the molecule's reactivity, particularly in palladium-catalyzed cross-coupling reactions. The boron atom is sp² hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.
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A 2-ethylhexyloxy group (-OCH₂CH(CH₂CH₃)(CH₂)₃CH₃): This bulky, branched alkyl ether group significantly influences the molecule's physical properties. It enhances solubility in organic solvents and can introduce steric effects that modulate reactivity.
Caption: General synthetic workflow for (4-((2-Ethylhexyl)oxy)phenyl)boronic acid.
Detailed Experimental Protocol (Exemplary)
The following is a representative, non-validated protocol based on general procedures for the synthesis of analogous compounds. Note: This protocol should be adapted and optimized by a qualified chemist in a laboratory setting.
Step 1: Synthesis of 1-Bromo-4-((2-ethylhexyl)oxy)benzene
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To a solution of 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 2-ethylhexyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-((2-ethylhexyl)oxy)benzene.
Step 2: Synthesis of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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Dissolve 1-bromo-4-((2-ethylhexyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium turnings to initiate the Grignard reaction.
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Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
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Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.
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Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
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After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield (4-((2-Ethylhexyl)oxy)phenyl)boronic acid.
Key Applications in Research and Development
The utility of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid stems from the versatile reactivity of the boronic acid moiety. Its applications are widespread, particularly in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. [1][2]This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. [3][4][5]The 2-ethylhexyloxy substituent can enhance the solubility of the boronic acid in organic solvents commonly used for these reactions.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.
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Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.
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Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the synthesis of biaryl and other complex scaffolds present in many pharmaceutical agents. The use of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid allows for the introduction of a substituted phenyl ring, which can be a key structural motif for modulating the pharmacological properties of a drug candidate.
Other Applications
Beyond the Suzuki-Miyaura reaction, phenylboronic acids exhibit a range of other useful reactivities:
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Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, such as C-O, C-N, and C-S bonds. (4-((2-Ethylhexyl)oxy)phenyl)boronic acid can be used to arylate alcohols, amines, and thiols. [6]* Liebeskind-Srogl Coupling: This reaction couples thioesters with boronic acids in the presence of a palladium catalyst and a copper(I) carboxylate.
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Sensors and Drug Delivery: Phenylboronic acids can reversibly bind to diols, such as those found in saccharides. [7][8]This property is exploited in the development of glucose sensors and drug delivery systems that release their payload in response to specific biological cues. [9]The hydrophobic 2-ethylhexyloxy group could be leveraged to enhance the interaction of such systems with lipid membranes.
Analytical Characterization
The identity and purity of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid are typically confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the 2-ethylhexyloxy group, and the acidic protons of the boronic acid group (which may be broad or exchange with solvent). [10][11][12] * ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
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¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids and their derivatives, providing information about the coordination state of the boron atom. [13]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structure elucidation.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid, the C-O stretching of the ether, and the C=C stretching of the aromatic ring.
Conclusion
(4-((2-Ethylhexyl)oxy)phenyl)boronic acid is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive boronic acid functional group and a solubilizing 2-ethylhexyloxy substituent makes it an attractive reagent for the construction of complex organic molecules. For researchers and scientists in drug development, this compound offers a reliable means to introduce a substituted phenyl moiety into potential drug candidates, facilitating the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the laboratory.
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ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Available at: [Link]
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